molecular formula C9H7F3O2 B13312998 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid

Cat. No.: B13312998
M. Wt: 204.15 g/mol
InChI Key: WFPUGFDYAPNCSM-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid is an organic compound characterized by the presence of fluorine atoms attached to a phenyl ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid typically involves the reaction of 2,3-difluorobenzene with organolithium reagents to form 2,3-difluorobenzene lithium. This intermediate is then reacted with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield 2,3-difluorophenylacetic acid .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves maintaining low temperatures during the initial reaction steps and employing efficient purification techniques to ensure high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)-2-fluoropropanoic acid is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-2-fluoropropanoic acid

InChI

InChI=1S/C9H7F3O2/c1-9(12,8(13)14)5-3-2-4-6(10)7(5)11/h2-4H,1H3,(H,13,14)

InChI Key

WFPUGFDYAPNCSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)(C(=O)O)F

Origin of Product

United States

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